molecular formula C5H5BFNO2 B591759 5-Fluoropyridine-3-boronic acid CAS No. 872041-86-6

5-Fluoropyridine-3-boronic acid

Cat. No. B591759
Key on ui cas rn: 872041-86-6
M. Wt: 140.908
InChI Key: FVEDGBRHTGXPOK-UHFFFAOYSA-N
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Patent
US08217172B2

Procedure details

3-bromo-5-fluoropyridine (2a) (25 kg, 142 moles, 1.0 equiv.), THF (222.5 kg) and isopropyl borate (28 kg, 149.3 moles, 1.05 equiv.) were added to a 700 L low temperature reactor. The resulting mixture was cooled to −90° C.˜−80° C. while stirred. Then n-BuLi (40.2 kg, 2.5 M, 142 moles, 1.0 equiv.) was added dropwise (2 kg/h) maintaining the temperature below −87° C. After the addition was complete, the mixture was maintained at −88˜−83° C. for 2.5 h. When the reaction was deemed complete by HPLC analysis, it was quenched by addition of 9% aqueous HCl (7.7 kg). The mixture was transferred to a 1000 L glass-lined reactor and the temperature returned to −20˜−10° C. Additional HCl solution (122.3 kg) was then added until pH was adjusted to 1˜2 maintaining the temperature at 0˜10° C. The mixture was then held for 0.5 h in order to allow layers to separate. The organic layer was separated and washed with saturated brine (38 kg). It was stirred for 0.5 h and then held again for 0.5 h to allow layer separation. The aqueous layer was separated and the combined aqueous layers were extracted with EtOAc twice (51+25 kg). The organic phase was separated and pH was adjusted to a value of 6 by using 30% aqueous NaOH solution (27.4 kg). At this pH a solid precipitated out. The slurry was filtered by centrifuge and allowed to dry in a tray dryer at 40˜45° C. Title compound (2b) was obtained as a white solid (17.5 kg, 87.4%, purity: 98.6% AUC using method B).
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
28 kg
Type
reactant
Reaction Step One
Name
Quantity
222.5 kg
Type
solvent
Reaction Step One
Quantity
40.2 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[B:9]([O-])([O-:14])[O:10]C(C)C.[Li]CCCC>C1COCC1>[F:8][C:6]1[CH:7]=[C:2]([B:9]([OH:14])[OH:10])[CH:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
25 kg
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
28 kg
Type
reactant
Smiles
B(OC(C)C)([O-])[O-]
Name
Quantity
222.5 kg
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.2 kg
Type
reactant
Smiles
[Li]CCCC

Conditions

Stirring
Type
CUSTOM
Details
while stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to −90° C.˜−80° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −87° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at −88˜−83° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was quenched by addition of 9% aqueous HCl (7.7 kg)
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a 1000 L glass-lined reactor
CUSTOM
Type
CUSTOM
Details
returned to −20˜−10° C
ADDITION
Type
ADDITION
Details
Additional HCl solution (122.3 kg) was then added until pH
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0˜10° C
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine (38 kg)
STIRRING
Type
STIRRING
Details
It was stirred for 0.5 h
Duration
0.5 h
WAIT
Type
WAIT
Details
held again for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
layer separation
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers were extracted with EtOAc twice (51+25 kg)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
At this pH a solid precipitated out
FILTRATION
Type
FILTRATION
Details
The slurry was filtered by centrifuge
CUSTOM
Type
CUSTOM
Details
to dry in a tray dryer at 40˜45° C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC=1C=C(C=NC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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